molecular formula C33H34F4O5S2 B14026038 4-(Adamantane-1-carbonyloxy)-1,1,2,2-tetrafluorobutane-1-sulfonate;triphenylsulfanium

4-(Adamantane-1-carbonyloxy)-1,1,2,2-tetrafluorobutane-1-sulfonate;triphenylsulfanium

Cat. No.: B14026038
M. Wt: 650.7 g/mol
InChI Key: QQHMWZLUYBQCIJ-UHFFFAOYSA-M
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Description

4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM is a complex organic compound that features a unique combination of adamantane, tetrafluorobutane, and triphenylsulfonium groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the functionalization of adamantane through radical or carbocation intermediates, which are known for their stability and reactivity

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for different applications.

Scientific Research Applications

4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM exerts its effects involves interactions with specific molecular targets and pathways. The adamantane moiety provides structural rigidity, while the tetrafluorobutane and triphenylsulfonium groups contribute to the compound’s reactivity and ability to participate in various chemical reactions. These interactions can modulate biological pathways, making the compound useful for research in medicinal chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds such as 1-adamantylamine and 1-adamantanol share the adamantane core but differ in their functional groups and reactivity.

    Tetrafluorobutane derivatives: Compounds like 1,1,2,2-tetrafluorobutane-1-ol have similar fluorinated butane structures but lack the adamantane and triphenylsulfonium components.

    Triphenylsulfonium derivatives: Compounds such as triphenylsulfonium chloride share the triphenylsulfonium group but differ in their overall structure and applications.

Uniqueness

4-(ADAMANTANE-1-CARBONYLOXY)-1,1,2,2-TETRAFLUORO-BUTANE-1-SULFONATE TRIPHENYLSULFONIUM is unique due to its combination of structural elements, which confer distinct chemical and physical properties. This uniqueness makes it valuable for a wide range of applications, from materials science to medicinal chemistry .

Properties

Molecular Formula

C33H34F4O5S2

Molecular Weight

650.7 g/mol

IUPAC Name

4-(adamantane-1-carbonyloxy)-1,1,2,2-tetrafluorobutane-1-sulfonate;triphenylsulfanium

InChI

InChI=1S/C18H15S.C15H20F4O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;16-14(17,15(18,19)25(21,22)23)1-2-24-12(20)13-6-9-3-10(7-13)5-11(4-9)8-13/h1-15H;9-11H,1-8H2,(H,21,22,23)/q+1;/p-1

InChI Key

QQHMWZLUYBQCIJ-UHFFFAOYSA-M

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)OCCC(C(F)(F)S(=O)(=O)[O-])(F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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